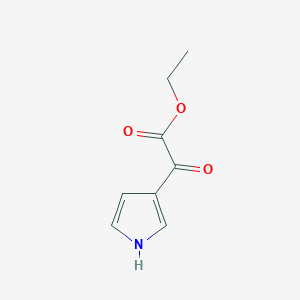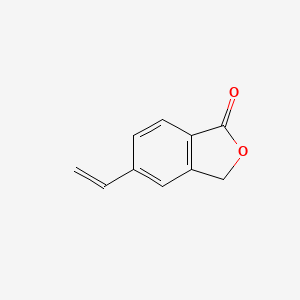
5-ethenyl-2-benzofuran-1(3H)-one
Overview
Description
5-ethenyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethenyl-2-benzofuran-1(3H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxybenzaldehyde with acetic anhydride can yield benzofuran derivatives, which can then be further modified to introduce the ethenyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification processes such as distillation or crystallization. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-ethenyl-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethenyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group may yield benzofuran-2-carboxylic acid, while reduction may produce 5-ethyl-2-benzofuran-1(3H)-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-ethenyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, while the benzofuran core can interact with biological molecules. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-benzofuran-1(3H)-one: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
5-methyl-2-benzofuran-1(3H)-one: Contains a methyl group instead of an ethenyl group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the ethenyl group in 5-ethenyl-2-benzofuran-1(3H)-one makes it more versatile in chemical reactions compared to its analogs. This unique feature allows for a broader range of applications and potential modifications.
Properties
IUPAC Name |
5-ethenyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-2-7-3-4-9-8(5-7)6-12-10(9)11/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDJZZKJAAJCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC2=C(C=C1)C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
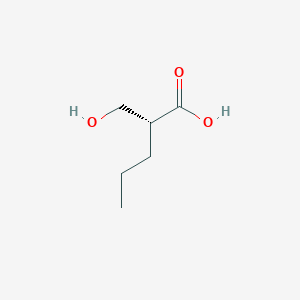
![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)
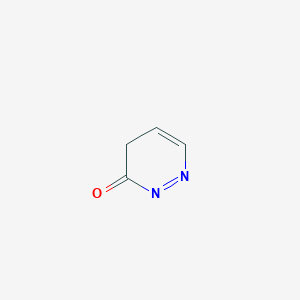
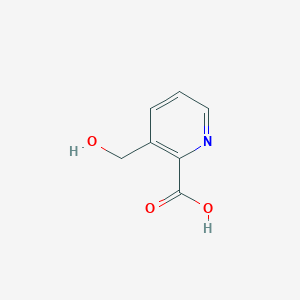
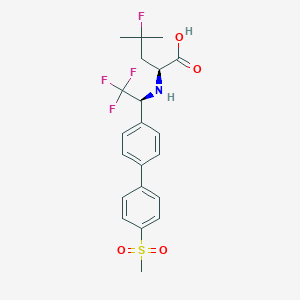
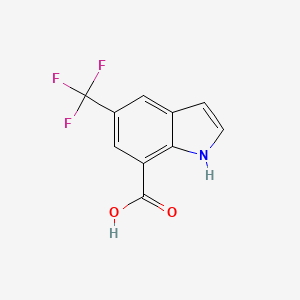
![L-Phenylalanine, (alphaS)-alpha-[[2-(4-morpholinyl)acetyl]amino]benzenebutanoyl-L-leucyl-, phenylmethyl ester](/img/structure/B3162076.png)
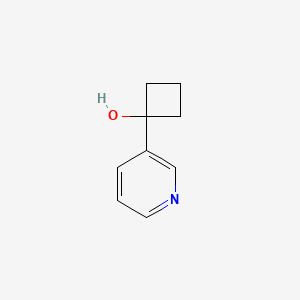
![5-bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3162089.png)
![6-methyl-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3162108.png)
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)
![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)

